1-benzyl-3,4-diphenyl-1H-pyrazol-5-amine
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Overview
Description
1-benzyl-3,4-diphenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,4-diphenyl-1H-pyrazol-5-amine typically involves the cyclocondensation of appropriate hydrazines with α, β-unsaturated carbonyl compounds. One common method is the reaction of benzylhydrazine with 1,3-diphenylprop-2-en-1-one under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,4-diphenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
1-benzyl-3,4-diphenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-benzyl-3,4-diphenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-1H-pyrazole: Lacks the benzyl group, which may affect its chemical properties and biological activities.
1-benzyl-3-phenyl-1H-pyrazole:
3,4-diphenyl-1H-pyrazole: Lacks the benzyl group, which can influence its overall properties.
Uniqueness
1-benzyl-3,4-diphenyl-1H-pyrazol-5-amine is unique due to the presence of both benzyl and diphenyl groups, which can enhance its chemical reactivity and potential biological activities. This combination of substituents can lead to unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H19N3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-benzyl-4,5-diphenylpyrazol-3-amine |
InChI |
InChI=1S/C22H19N3/c23-22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)24-25(22)16-17-10-4-1-5-11-17/h1-15H,16,23H2 |
InChI Key |
JOWFWKAMEKXEFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
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